molecular formula C14H18N4O2 B493663 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanoyl]-3,5-dimethyl-1H-pyrazole

1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanoyl]-3,5-dimethyl-1H-pyrazole

Cat. No.: B493663
M. Wt: 274.32g/mol
InChI Key: ZHIZCEDCYRAMMC-UHFFFAOYSA-N
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Description

1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanoyl]-3,5-dimethyl-1H-pyrazole is a heterocyclic compound featuring two pyrazole rings. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanoyl]-3,5-dimethyl-1H-pyrazole typically involves multi-component reactions. One common method is the one-pot pseudo three-component reaction, where two equivalents of 3-methyl-5-pyrazolone derivatives react with one equivalent of aldehydes . Another approach is the one-pot pseudo five-component reaction involving β-keto esters, hydrazines, and aldehydes . These reactions are usually catalyzed by various homogeneous and heterogeneous catalysts under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of multi-component reactions and the use of efficient catalysts can be scaled up for industrial applications. The choice of catalysts and reaction conditions would be optimized to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanoyl]-3,5-dimethyl-1H-pyrazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole rings .

Mechanism of Action

The mechanism of action of 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanoyl]-3,5-dimethyl-1H-pyrazole involves its interaction with molecular targets and pathways. As a ligand, it can coordinate with metal ions, forming complexes that exhibit unique electronic and structural properties . These complexes can interact with biological molecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and the nature of the metal complexes formed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanoyl]-3,5-dimethyl-1H-pyrazole is unique due to its specific structural arrangement, which allows it to form stable complexes with various metals. This property makes it particularly valuable in coordination chemistry and materials science .

Properties

Molecular Formula

C14H18N4O2

Molecular Weight

274.32g/mol

IUPAC Name

1,4-bis(3,5-dimethylpyrazol-1-yl)butane-1,4-dione

InChI

InChI=1S/C14H18N4O2/c1-9-7-11(3)17(15-9)13(19)5-6-14(20)18-12(4)8-10(2)16-18/h7-8H,5-6H2,1-4H3

InChI Key

ZHIZCEDCYRAMMC-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C(=O)CCC(=O)N2C(=CC(=N2)C)C)C

Canonical SMILES

CC1=CC(=NN1C(=O)CCC(=O)N2C(=CC(=N2)C)C)C

Origin of Product

United States

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